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Cat. No.: B1387030 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-1H-indole-4-
carboxylic Acid

Introduction

3-Methyl-1H-indole-4-carboxylic acid is a heterocyclic compound featuring a core indole

scaffold, a functionality of significant interest in medicinal chemistry and materials science. The

strategic placement of a methyl group at the 3-position and a carboxylic acid at the 4-position

creates a molecule with distinct electronic and steric properties. These characteristics make it a

valuable building block for the synthesis of more complex bioactive molecules, including

pharmaceuticals and agrochemicals[1][2]. Its utility as a synthetic intermediate in drug

discovery, particularly for agents targeting neurological disorders, underscores the importance

of a comprehensive understanding of its physicochemical profile[1].

This guide provides a detailed examination of the core physicochemical properties of 3-Methyl-
1H-indole-4-carboxylic acid. It is designed for researchers, chemists, and drug development

professionals who require a robust understanding of the molecule's behavior for applications

ranging from reaction optimization to formulation development. We will move beyond a simple

recitation of data, focusing instead on the structural basis for these properties and the

experimental methodologies required for their validation.

Chemical Identity and Structure
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The foundational step in characterizing any chemical entity is to establish its unequivocal

identity. The structural attributes of 3-Methyl-1H-indole-4-carboxylic acid are the primary

determinants of its chemical behavior and reactivity.

Molecular Formula: C₁₀H₉NO₂[1][2]

Molecular Weight: 175.19 g/mol [1][2]

CAS Number: 1159511-18-8[1][3][4][5]

Appearance: Beige solid[1][2]

Synonyms: 3-Methylindole-4-carboxylic acid

The molecule's architecture, comprising a planar aromatic indole ring system, a carboxylic acid

group, and a methyl group, dictates its solubility, acidity, and spectral characteristics. The

carboxylic acid moiety is a hydrogen bond donor and acceptor, while the indole N-H group is

primarily a hydrogen bond donor.

Caption: Key functional groups influencing physicochemical properties.

Core Physicochemical Properties: A Summary
For rapid assessment, the key physicochemical properties are summarized below. It is

important to note that while some data is available from suppliers, other values must be

determined experimentally.
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Property Value / Expected Range Data Source / Comment

Molecular Formula C₁₀H₉NO₂ Confirmed[1][2]

Molecular Weight 175.19 g/mol Confirmed[1][2]

Appearance Beige Solid Vendor Data[1][2]

Melting Point
Not reported. Expected for a

crystalline solid.

Requires experimental

determination.

Boiling Point
Not applicable. Likely to

decompose upon heating.

Based on typical indole

carboxylic acids.

Solubility

Sparingly soluble in water.

Soluble in polar organic

solvents (e.g., DMSO, DMF,

Methanol) and basic aqueous

solutions.

Predicted based on structure.

Requires experimental

confirmation.

Acidity (pKa)
Not reported. Expected pKa₁

~4-5 (COOH), pKa₂ ~17 (N-H).

Estimated based on analogous

structures[6][7]. Requires

experimental determination.

In-Depth Analysis of Key Properties
Acidity (pKa)
The molecule possesses two acidic protons: one on the carboxylic acid group and one on the

indole nitrogen.

Carboxylic Acid Proton (pKa₁): The primary acidic site is the carboxylic acid. For aromatic

carboxylic acids, the pKa is typically in the range of 4-5[6]. The electron-donating character

of the indole ring, slightly enhanced by the 3-methyl group, may marginally increase the pKa

compared to benzoic acid, but it will remain the most significant determinant of the

molecule's behavior in aqueous solutions at physiological pH.

Indole N-H Proton (pKa₂): The indole N-H proton is significantly less acidic, with a pKa

typically around 17[7]. Deprotonation at this site requires a very strong base and is not

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.chemimpex.com/products/26379
https://www.chemimpex.com/es/products/26379
https://www.chemimpex.com/products/26379
https://www.chemimpex.com/es/products/26379
https://www.chemimpex.com/products/26379
https://www.chemimpex.com/es/products/26379
https://organicchemistrydata.org/hansreich/resources/pka/pka_data/pka-compilation-williams.pdf
https://en.wikipedia.org/wiki/Pyrrole
https://organicchemistrydata.org/hansreich/resources/pka/pka_data/pka-compilation-williams.pdf
https://en.wikipedia.org/wiki/Pyrrole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


relevant under physiological conditions but can be crucial for synthetic modifications at the

nitrogen atom.

Understanding these pKa values is critical for designing purification strategies (acid-base

extraction), predicting solubility in buffers of varying pH, and anticipating molecular charge in

biological assays.

Solubility
Quantitative solubility data is not publicly available and must be determined experimentally.

Qualitatively, the molecule's behavior can be predicted:

Aqueous Solubility: The presence of the polar carboxylic acid and N-H groups imparts some

potential for hydrogen bonding with water. However, the largely nonpolar, bicyclic indole core

will limit aqueous solubility at neutral pH.

pH-Dependent Solubility: As a carboxylic acid, its solubility in water is expected to increase

dramatically at pH values above its pKa (pH > 5), where it will deprotonate to form the more

soluble carboxylate salt.

Organic Solubility: The compound is expected to be soluble in polar organic solvents such as

methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can

effectively solvate both the polar functional groups and the aromatic ring.

Spectroscopic Profile
While specific spectra for this exact compound are not available in the cited literature, we can

predict the key features based on its structure and data from closely related analogues[8][9]

[10].

¹H NMR: In a solvent like DMSO-d₆, the spectrum would be expected to show:

A broad singlet for the carboxylic acid proton (~12-13 ppm).

A broad singlet for the indole N-H proton (~11 ppm).

Multiple signals in the aromatic region (~7-8 ppm) corresponding to the protons on the

benzene portion of the indole ring.
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A singlet for the C2-proton of the indole ring.

A singlet for the methyl group protons at the 3-position (~2.3 ppm).

¹³C NMR: The spectrum would reveal 10 distinct carbon signals, including a signal for the

carbonyl carbon (~170 ppm), multiple signals in the aromatic region (~110-140 ppm), and a

signal for the methyl carbon (~10-15 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.

A sharp N-H stretch around 3400 cm⁻¹.

A strong C=O (carbonyl) stretch around 1680-1700 cm⁻¹.

C=C stretching bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic system.

Mass Spectrometry (MS): Using electrospray ionization (ESI), one would expect to observe

the molecular ion. In negative ion mode, the base peak would likely be the deprotonated

molecule [M-H]⁻ at m/z 174.19. In positive ion mode, the protonated molecule [M+H]⁺ at m/z

176.19 would be expected. The fragmentation pattern would likely involve the loss of H₂O

and CO₂ from the parent ion[10].

Experimental Protocols
To ensure scientific integrity, the properties listed above must be validated. The following

section details standardized protocols for their determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.researchgate.net/publication/237853610_Mass_Spectra_of_the_Hydroxyindole-3-carboxylic_Acids_and_the_Hydroxyskatoles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Characterization

Spectroscopic Analysis

Compound Sample
(3-Methyl-1H-indole-4-carboxylic acid)

Protocol 1:
Solubility Determination

(Shake-Flask/HPLC)

Protocol 2:
pKa Determination

(Potentiometric Titration)

Protocol 3:
Structural Verification

(Spectroscopy)

Comprehensive
Data Profile

¹H & ¹³C NMR FTIR LC-MS

Click to download full resolution via product page

Caption: General workflow for physicochemical characterization.

Protocol 1: Solubility Determination (Shake-Flask
Method)
This protocol determines the thermodynamic equilibrium solubility of the compound.

Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2, 5, 7.4, 9) and select

relevant organic solvents.

Equilibration: Add an excess amount of 3-Methyl-1H-indole-4-carboxylic acid to a known

volume of each solvent in a sealed vial. Ensure solid is present.

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure

equilibrium is reached.
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Separation: Allow the vials to stand, or centrifuge, to separate the undissolved solid from the

solution.

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant and dilute

it with a suitable mobile phase.

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a

standard curve of known concentrations. Liquid chromatography is a common and reliable

technique for separating and quantifying carboxylic acids in various samples[11][12].

Calculation: Calculate the original concentration in the supernatant to determine the solubility

in mg/mL or µg/mL.

Protocol 2: pKa Determination (Potentiometric Titration)
This method provides a direct measure of the acidic dissociation constant.

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a

co-solvent system (e.g., water/methanol mixture) to ensure solubility throughout the titration.

Titration Setup: Use a calibrated pH meter and an automated titrator. Place the sample

solution in a jacketed beaker to maintain a constant temperature.

Acidification: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to fully

protonate the carboxylate group.

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding

small, precise volumes and recording the pH after each addition.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point (the midpoint of the steep rise in pH). For molecules with multiple pKa

values, multiple inflection points may be observed.

Protocol 3: Spectroscopic Analysis
This workflow confirms the identity and structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

The choice of DMSO-d₆ is strategic as it solubilizes the compound and its high boiling

point allows for the observation of exchangeable protons (-COOH and -NH).

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Process the data and assign the observed peaks to the protons and carbons in the

molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (~1 mg)

with dry KBr powder (~100 mg) and pressing it into a transparent disk.

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR)

accessory.

Identify characteristic functional group frequencies as predicted in Section 3.3.

Liquid Chromatography-Mass Spectrometry (LC-MS):

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a

concentration of ~1 mg/mL.

Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI)

source.

Acquire mass spectra in both positive and negative ion modes to confirm the molecular

weight by observing the [M+H]⁺ and [M-H]⁻ ions.

Stability and Storage
Proper handling and storage are essential to maintain the integrity of the compound.

Storage Conditions: The compound should be stored in a cool, dry place, away from light.

Supplier recommendations suggest storage at 0-8°C[1][2].
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Stability: As a solid, the compound is expected to be stable. In solution, indole-containing

molecules can be susceptible to oxidation, especially when exposed to air and light over

extended periods. Solutions should be freshly prepared or stored under an inert atmosphere

(e.g., argon or nitrogen) at low temperatures.

Applications and Research Context
The physicochemical properties detailed in this guide are directly relevant to the compound's

application in research and development.

In Drug Discovery: Solubility and pKa data are crucial for developing formulations and

predicting absorption, distribution, metabolism, and excretion (ADME) properties.

In Chemical Synthesis: Understanding the molecule's reactivity, particularly the acidity of the

N-H and -COOH protons, allows chemists to select appropriate reagents and conditions for

further synthetic transformations[1][13].

In Analytical Chemistry: The spectroscopic data forms the basis for developing analytical

methods to quantify the compound in various matrices, from reaction mixtures to biological

samples[14].

Conclusion
3-Methyl-1H-indole-4-carboxylic acid is a compound of significant interest due to its versatile

indole core. This guide has provided a comprehensive overview of its key physicochemical

properties, emphasizing the connection between molecular structure and chemical behavior.

By grounding theoretical predictions with robust, validated experimental protocols, we establish

a self-validating system for characterization. The data and methodologies presented herein are

intended to empower researchers and scientists to utilize this valuable building block with

confidence and precision in their synthetic and developmental endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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